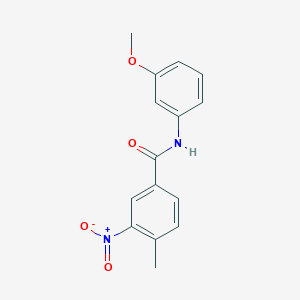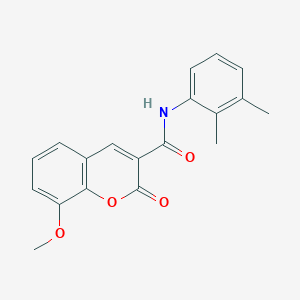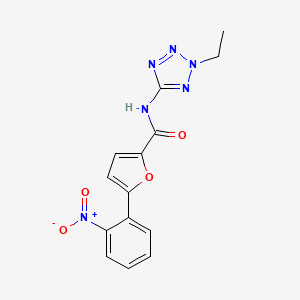
N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MNBA belongs to the class of nitrobenzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in LPS-stimulated macrophages. This compound has also been shown to reduce the nociceptive response in mice, indicating its analgesic activity. Furthermore, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. This compound is also stable under normal laboratory conditions and can be stored for long periods. However, this compound has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to work with in aqueous solutions. This compound is also a relatively new compound, and its biological activity and toxicity profile are not fully understood.
Direcciones Futuras
There are several future directions for further research on N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide. Firstly, studies are needed to further elucidate the mechanism of action of this compound. Secondly, the pharmacokinetic and pharmacodynamic properties of this compound need to be studied to determine its potential as a therapeutic agent. Thirdly, the in vivo efficacy and toxicity of this compound need to be evaluated in animal models. Fourthly, the structure-activity relationship of this compound needs to be explored to identify more potent analogs. Finally, the potential of this compound as a lead compound for drug discovery needs to be investigated.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 3-methoxyaniline in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide has been studied for its potential as an anti-inflammatory, analgesic, and anticancer agent. Studies have shown that this compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to possess analgesic activity by reducing the nociceptive response in mice. Furthermore, this compound has shown promising anticancer activity against various cancer cell lines, including breast, liver, and lung cancer cells.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(19)20)15(18)16-12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRUYQIVISCXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B5781815.png)
![2-{[1-(4-nitrophenyl)ethylidene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5781823.png)

![methyl 3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoate](/img/structure/B5781833.png)
![3,4-dimethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5781838.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5781851.png)

![2-methyl-N-{3-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5781860.png)
![3-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol hydrochloride](/img/structure/B5781866.png)
![N'-[amino(2-pyridinyl)methylene]-2-pyridinecarbohydrazonamide](/img/structure/B5781873.png)

![N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5781889.png)
![2-bromo-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5781900.png)
